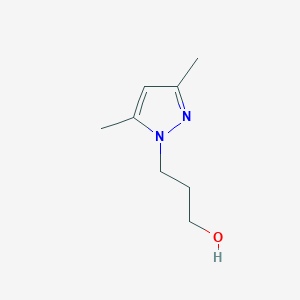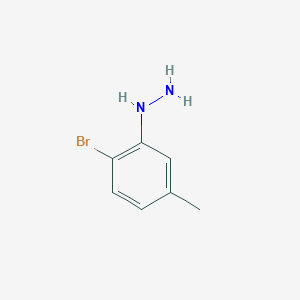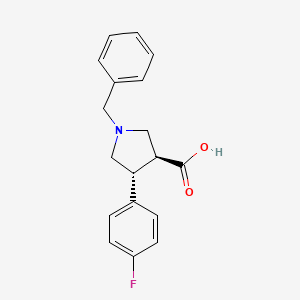
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C18H18FNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is defined by its molecular formula, C18H18FNO2 . Unfortunately, the specific structural details or the 3D conformation of this compound are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” include its molecular weight, which is 299.33900 . Other properties such as density, boiling point, and melting point are not available in the search results.Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The absolute configurations of similar compounds, (3S,4R) and (3S,4S), were determined through X-ray diffraction studies, highlighting their significance in the synthesis of compounds with specific antihistaminic activity, such as Levocabastine (Peeters, Blaton, & Ranter, 1994).
Inhibitors in Medical Research
- A derivative of this compound was identified as a potent inhibitor of influenza neuraminidase, with its efficacy confirmed through synthesis and X-ray crystallographic studies, demonstrating its potential in antiviral research (Wang et al., 2001).
Development of Foldamers
- The compound was used in the synthesis of beta-foldamers, with its 12-helix conformation determined by NMR analysis and molecular dynamics simulations, contributing to the field of molecular design (Menegazzo et al., 2006).
Role in Selective Agonists and Antagonists
- The compound's derivatives have been explored in the development of selective inverse agonists, with structural modifications leading to compounds with high selectivity and desirable pharmacokinetic properties, highlighting its role in therapeutic drug development (Duan et al., 2019).
Applications in Radiopharmaceuticals
- Derivatives of this compound have been synthesized for use as potent chemokine receptor antagonists, with applications in radiopharmaceuticals, demonstrating its versatility in medical imaging and therapy (Latli et al., 2018).
Synthesis and Binding Studies
- Its analogs have been synthesized for binding studies in serotonin reuptake inhibition, contributing to research in antidepressant drugs (Keverline-Frantz et al., 1998).
Exploration in Heterocyclic Chemistry
- The compound has been involved in the synthesis of novel bicyclic systems, such as oxadiazolyl pyrrolidin-2-ones, expanding its use in the field of heterocyclic chemistry (Kharchenko et al., 2008).
Enantioselective Synthesis
- It has been used in enantioselective syntheses, contributing to the development of stereoselective pharmaceuticals (Galeazzi et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJFFDZRBFEUPB-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513048 |
Source


|
| Record name | (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
80909-49-5 |
Source


|
| Record name | (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

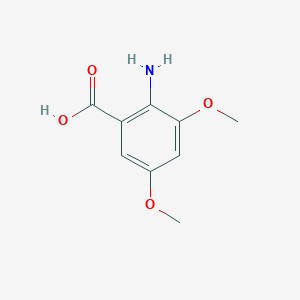
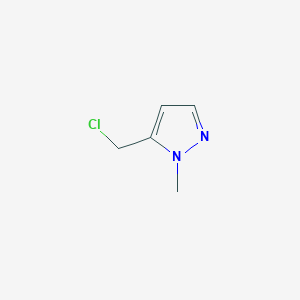

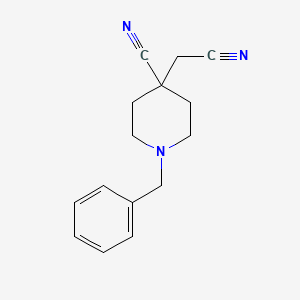

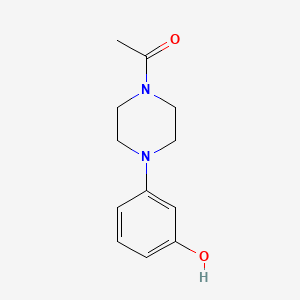

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)
